molecular formula C10H11NS B100329 2-Isopropyl-1,3-benzothiazole CAS No. 17626-86-7

2-Isopropyl-1,3-benzothiazole

Cat. No. B100329
CAS RN: 17626-86-7
M. Wt: 177.27 g/mol
InChI Key: NFRMLNPNLJBPOL-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the class of benzothiazoles, which are known for their presence in various pharmaceuticals, agricultural chemicals, natural products, and materials chemistry. Benzothiazoles, and specifically 2-amino-1,3-benzothiazole derivatives, have been recognized for their biological and pharmacological properties, including applications in herbicides and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in recent studies. One approach for synthesizing thiazolidinone derivatives, which are structurally related to benzothiazoles, involves a one-pot synthesis from valine, arenealdehydes, and mercaptoacetic acid. This method has been shown to yield products such as 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones with good efficiency. Characterization of these products is typically achieved through NMR techniques, and in some cases, X-ray crystallography is used for detailed structural analysis .

Molecular Structure Analysis

X-ray diffraction has been utilized to investigate the molecular structure of compounds closely related to 2-isopropyl-1,3-benzothiazole, such as 1-phenyl-3-isopropyl-5-(benzothiazol-2-yl)formazan. This compound was found to crystallize with two independent molecules in the same conformation, linked by intermolecular hydrogen bonds. The structure of these molecules is mostly flat, with the exception of the isopropyl fragment, and the formazan chains exhibit delocalized bonds .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-isopropyl-1,3-benzothiazole are not detailed in the provided papers, the synthesis of benzothiazole derivatives often involves cyclization reactions. For example, the synthesis of 2-amino-1,3-benzoselenazole, a compound related to benzothiazoles, is achieved through metal-free cyclization of isothiocyanate and bis(o-aminophenyl)diselenide. This process is noted for its high yields, especially when bulky substituents are present, due to the reduced formation of byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isopropyl-1,3-benzothiazole are not explicitly discussed in the provided papers. However, the properties of benzothiazole derivatives can be inferred to some extent from their molecular structure and synthesis methods. For instance, the presence of intermolecular hydrogen bonds suggests that these compounds may have higher melting points and boiling points due to increased intermolecular forces. The delocalization of bonds within the formazan chains may also impact the electronic properties of these molecules, potentially affecting their reactivity and stability .

Scientific Research Applications

Synthesis and Pharmaceutical Chemistry

Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been identified as unique and versatile scaffolds in synthetic and pharmaceutical chemistry. These compounds are known for their potent pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and antidiabetic effects. The synthesis of 2-substituted benzothiazole nucleus and its derivatives has been a focus of research, with methodologies developed to improve selectivity, purity, and yield using various catalysts (Prajapati, Vekariya, Borad, & Patel, 2014).

Antitumor Applications

A series of potent and selective antitumor benzothiazoles have been developed, exemplified by the clinical candidate Phortress. This development includes understanding their mechanism of action, such as selective uptake into sensitive cells, and conversion into electrophilic reactive intermediates, leading to cell death (Bradshaw & Westwell, 2004).

Novel Synthesis Techniques

Research has demonstrated novel synthetic protocols using ZnO nanoparticles as catalysts for the efficient synthesis of 2-aryl-1,3-benzothiazoles, offering a mild and environmentally friendly method with high product yields. These advancements contribute significantly to the field of green chemistry (Banerjee, Payra, Saha, & Sereda, 2014).

Biological and Pharmacological Properties

Benzothiazoles, including 2-Isopropyl-1,3-benzothiazole, are known for their broad spectrum of biological activities. These compounds are important in the treatment of various diseases and disorders due to their ability to serve as ligands to various biomolecules. This has led to their use in developing therapies for ailments, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).

Fluorescent Probes and Sensing Applications

2-Isopropyl-1,3-benzothiazole derivatives have been used in designing fluorescent probes for bioimaging and distinguishing metal ions like Hg2+ and Cu2+. These probes display high sensitivity and selectivity, making them useful in biological science (Gu et al., 2017).

Future Directions

Benzothiazole and its derivatives have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of 2-Isopropyl-1,3-benzothiazole and its derivatives.

properties

IUPAC Name

2-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRMLNPNLJBPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Beveridge, DA Black, BA Arndtsen - 2010 - Wiley Online Library
A mild, copper‐catalyzed coupling of organoindium reagents with nitrogen‐containing aromatic heterocycles and chloroformates is described. This reaction proceeds with a range of …
NB Bissonnette, MJ Boyd, GD May… - The Journal of …, 2018 - ACS Publications
C–H functionalization of electron-deficient heteroarenes using commercial unactivated alkyl halides through reductive quenching photoredox catalysis was developed. Mainstream …
Number of citations: 36 pubs.acs.org

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